molecular formula C27H32N2O5 B14103343 1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103343
M. Wt: 464.6 g/mol
InChI Key: BUKSMUQBGCWAHC-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. Its unique structure combines elements of phenyl, dimethylamino, and chromeno-pyrrole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically includes:

    Step 1: Formation of the chromeno-pyrrole core through a cyclization reaction.

    Step 2: Introduction of the 3,4-diethoxyphenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the dimethylamino propyl side chain through nucleophilic substitution.

    Step 4: Final methylation step to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Reacting with halogens or other electrophiles to substitute hydrogen atoms on the aromatic ring.

    Hydrolysis: Breaking down the compound in the presence of water and acid or base to form simpler molecules.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

  • 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyanilino)-1-propanone

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H32N2O5/c1-6-32-21-12-10-18(16-22(21)33-7-2)24-23-25(30)19-15-17(3)9-11-20(19)34-26(23)27(31)29(24)14-8-13-28(4)5/h9-12,15-16,24H,6-8,13-14H2,1-5H3

InChI Key

BUKSMUQBGCWAHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C)OCC

Origin of Product

United States

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